molecular formula C8H9ClFN B2640806 [(3-Chloro-4-fluorophenyl)methyl](methyl)amine CAS No. 381236-43-7

[(3-Chloro-4-fluorophenyl)methyl](methyl)amine

Cat. No.: B2640806
CAS No.: 381236-43-7
M. Wt: 173.62
InChI Key: NNVXSSJIYYSLSI-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, as well as a methylamine group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (3-Chloro-4-fluorophenyl)methylamine are not well-studied. The compound may influence various pathways depending on its targets. Without a clear understanding of its targets, it is challenging to determine the exact pathways affected .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Given the lack of information about its targets and mode of action, it is difficult to predict the specific effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-fluorophenyl)methylamine. Factors such as temperature, pH, and the presence of other compounds could affect how the compound interacts with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with methylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Chloro-4-fluorobenzyl chloride+Methylamine(3-Chloro-4-fluorophenyl)methylamine\text{3-Chloro-4-fluorobenzyl chloride} + \text{Methylamine} \rightarrow \text{(3-Chloro-4-fluorophenyl)methylamine} 3-Chloro-4-fluorobenzyl chloride+Methylamine→(3-Chloro-4-fluorophenyl)methylamine

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-4-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines, respectively.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)methylamine
  • (4-Fluorophenyl)methylamine
  • (3-Chloro-4-fluorophenyl)methylamine

Uniqueness

(3-Chloro-4-fluorophenyl)methylamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVXSSJIYYSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381236-43-7
Record name [(3-chloro-4-fluorophenyl)methyl](methyl)amine
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